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Abstract

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-
Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4
(BRD4).[1][2] Its unique bivalent binding mechanism, simultaneously engaging two
bromodomains of BRD4, confers enhanced potency and prolonged target engagement
compared to earlier monovalent inhibitors.[3] This technical guide provides a comprehensive
overview of the discovery, preclinical development, and early clinical evaluation of AZD5153,
intended for researchers and professionals in the field of drug development. The document
details the compound's mechanism of action, key experimental methodologies, and a summary
of its preclinical and clinical data.

Introduction: The Rationale for a Bivalent BET
Inhibitor

The BET family of proteins, particularly BRD4, have emerged as critical regulators of gene
transcription.[3][4] BRD4 binds to acetylated lysine residues on histones, recruiting
transcriptional machinery to drive the expression of key oncogenes, such as MYC.[2][4] This
central role in cancer cell proliferation has made BRD4 an attractive therapeutic target.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b605766?utm_src=pdf-interest
https://www.benchchem.com/product/b605766?utm_src=pdf-body
https://www.promega.com/resources/protocols/technical-manuals/101/nanobret-brd4-histone-h3-3-interaction-assay-technical-manual/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-brd4-histone-h3-3-interaction-assay-protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/27573426/
https://www.benchchem.com/product/b605766?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27573426/
https://www.researchgate.net/figure/Development-of-BRD4-NanoBRET-target-engagement-assays-A-Bar-chart-depicting-the_fig2_338164884
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-brd4-histone-h3-3-interaction-assay-protocol.pdf
https://www.researchgate.net/figure/Development-of-BRD4-NanoBRET-target-engagement-assays-A-Bar-chart-depicting-the_fig2_338164884
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exp!oratpry

Check Availability & Pricing

First-generation BET inhibitors, while showing promise, were monovalent, binding to a single
bromodomain.[5] The development of AZD5153 by AstraZeneca represented a significant
advancement, with a bivalent design that allows for simultaneous interaction with two
bromodomains of BRDA4.[3][5] This enhanced avidity was hypothesized to translate into
improved potency and superior anti-tumor activity.

Discovery and Synthesis

The discovery of AZD5153 stemmed from a medicinal chemistry program aimed at optimizing a
series of bivalent triazolopyridazine-based BET inhibitors. The chemical structure of AZD5153
Is (R)-4-(2-(4-(1-(3-methoxy-[1][2][6]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-
yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one.[1] The synthesis of AZD5153 has been
described by Bradbury and colleagues. While the full detailed protocol is proprietary, the key
reaction scheme is outlined below.

Synthesis Scheme of AZD5153 (Conceptual)
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Caption: Conceptual overview of the synthetic route to AZD5153.

Mechanism of Action

AZD5153 functions as a selective and reversible inhibitor of BRDA4.[6] Its bivalent nature allows
it to bind with high avidity to the acetylated lysine recognition motifs within two bromodomains
of the BRDA4 protein.[1] This binding event physically displaces BRD4 from chromatin, thereby
preventing the recruitment of transcriptional regulators necessary for the expression of target
genes.[1][3] The downstream consequences of BRD4 inhibition by AZD5153 include the
downregulation of growth-promoting genes, most notably MYC, leading to the induction of
apoptosis and the inhibition of tumor cell proliferation.[1][2]

Signaling Pathway of AZD5153 Action
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Caption: AZD5153 inhibits BRD4 binding to histones, disrupting oncogene transcription.

Preclinical Development

AZD5153 has demonstrated significant anti-tumor activity in a wide range of preclinical cancer
models, including hematologic malignancies, hepatocellular carcinoma (HCC), and colorectal
cancer.[4][5][7]

In Vitro Activity
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AZD5153 has shown potent antiproliferative activity against various cancer cell lines. Key

quantitative data are summarized in the table below.

Cancer

Cell Line Assay Type Endpoint Value Reference
Type
Osteosarcom  BRD4 Foci
U20Ss ] ] IC50 1.7 nM [2]
a Disruption
Multiple
Hematologic AML, MM, o
Cell Viability GI50 <150 nM [5]
Cancer Cell DLBCL
Lines
HCC Cell Cell Viability
] Hepatocellula ) 1-100 uM
Lines (7 ] (CellTiter- IC50 [51[7]
] r Carcinoma (range)
lines) Glo)

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of AZD5153.

Oral administration of AZD5153 led to tumor stasis or regression in models of acute myeloid

leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL).[2] In a

hepatocellular carcinoma xenograft model, a lipid nanoemulsion formulation of AZD5153
inhibited tumor growth.[5][8]

Xenograft .
Cancer Type Dosing Outcome Reference

Model
Acute Myeloid Tumor

MV-4-11 _ Oral _ _ [2]
Leukemia stasis/regression

_ AML, MM, Tumor

Multiple Models Oral ) ) [2]
DLBCL stasis/regression
Hepatocellular Intraperitoneal Inhibition of

HCCLM3 [5]18]

Carcinoma (nanoemulsion)

tumor growth
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Clinical Development

The first-in-human Phase | clinical trial of AZD5153 (NCT03205176) evaluated its safety,
tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with relapsed or
refractory solid tumors and lymphomas.[6][9] The study assessed AZD5153 as both a
monotherapy and in combination with the PARP inhibitor, olaparib.[2][9]

Study Design

The trial consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD)
and recommended Phase Il dose (RP2D), followed by a dose-expansion phase.[1] Patients
received oral AZD5153 on a continuous daily (QD) or twice-daily (BID) schedule in 21-day
cycles.[9]

Clinical Trial Workflow (NCT03205176)
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Caption: Overview of the Phase I clinical trial design for AZD5153.

Pharmacokinetics

AZD5153 exhibited dose-dependent pharmacokinetics with minimal accumulation.[6][10] The
time to maximum plasma concentration (Tmax) ranged from 0.5 to 3 hours, with a half-life (t1/2)

of approximately 6 hours.[6]
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Parameter Value Reference
Tmax 0.5 -3 hours [6]
t1/2 ~6 hours [6]

Safety and Tolerability

AZD5153 was found to be tolerable as both a monotherapy and in combination with olaparib at
the recommended Phase Il doses.[6][10] The most common treatment-related adverse events
were fatigue, hematologic toxicities (primarily thrombocytopenia), and gastrointestinal events.
[21[6][10]

Recommended Phase Il Dose (RP2D)

The recommended Phase Il doses were determined to be 30 mg once daily or 15 mg twice
daily for AZD5153 monotherapy.[2][10]

Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP
present, which signals the presence of metabolically active cells.

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of AZD5153 or vehicle control
(DMSO) for the desired time period (e.g., 72 hours).

o Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
Add CellTiter-Glo® Reagent to each well.

 Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate
at room temperature for 10 minutes to stabilize the luminescent signal.

» Measurement: Record luminescence using a plate reader.
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» Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition
50 (GI50) values by plotting the luminescence signal against the log of the compound
concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

o Cell Lysis: Treat cells with AZD5153 or vehicle control. Lyse the cells in RIPA buffer
containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
membrane.

e Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., c-MYC, BRD4, [3-actin) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism.

o Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of
immunocompromised mice (e.g., NSG mice).
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e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
regularly.

o Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment
and control groups.

e Drug Administration: Administer AZD5153 (e.g., by oral gavage or as a formulated
nanoemulsion) or vehicle control according to the planned dosing schedule and duration.

» Endpoint: Continue treatment until a predefined endpoint is reached, such as significant
tumor growth in the control group or signs of toxicity.

» Data Analysis: Compare the tumor growth rates and final tumor volumes between the
treatment and control groups to determine the anti-tumor efficacy of AZD5153.

Conclusion

AZD5153 is a novel, potent, and orally bioavailable bivalent BET inhibitor that has
demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its
unigue mechanism of action, involving the simultaneous binding to two bromodomains of
BRD4, results in enhanced potency. Early clinical data from the Phase | trial have established a
tolerable safety profile and a recommended dose for further investigation. The continued
development of AZD5153, both as a monotherapy and in combination with other targeted
agents, holds promise for the treatment of various malignancies. This technical guide provides
a foundational understanding of the discovery and development of AZD5153 for the scientific
and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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